3-(Benzyloxy)-5-bromo-4-oxo-4H-pyran-2-carboxylic acid
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Overview
Description
3-(Benzyloxy)-5-bromo-4-oxo-4H-pyran-2-carboxylic acid is a heterocyclic compound that features a pyran ring substituted with benzyloxy, bromo, and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-5-bromo-4-oxo-4H-pyran-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through a condensation reaction involving a suitable aldehyde and a β-keto ester under acidic conditions.
Benzyloxy Substitution: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Carboxylation: The carboxylic acid group can be introduced through carboxylation of a suitable intermediate, often using carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-5-bromo-4-oxo-4H-pyran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyran ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives
Reduction: Alcohol derivatives
Substitution: Amino, thio, or alkoxy derivatives
Scientific Research Applications
3-(Benzyloxy)-5-bromo-4-oxo-4H-pyran-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-5-bromo-4-oxo-4H-pyran-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxy and bromo groups can participate in hydrogen bonding and hydrophobic interactions, while the carboxylic acid group can form ionic bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid: Lacks the bromo group, which may affect its reactivity and biological activity.
5-Bromo-4-oxo-4H-pyran-2-carboxylic acid: Lacks the benzyloxy group, which may influence its solubility and interaction with biological targets.
3-(Benzyloxy)-5-chloro-4-oxo-4H-pyran-2-carboxylic acid: Similar structure but with a chloro group instead of a bromo group, which can affect its chemical reactivity and biological properties.
Uniqueness
3-(Benzyloxy)-5-bromo-4-oxo-4H-pyran-2-carboxylic acid is unique due to the presence of both benzyloxy and bromo substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H9BrO5 |
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Molecular Weight |
325.11 g/mol |
IUPAC Name |
5-bromo-4-oxo-3-phenylmethoxypyran-2-carboxylic acid |
InChI |
InChI=1S/C13H9BrO5/c14-9-7-19-12(13(16)17)11(10(9)15)18-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,16,17) |
InChI Key |
BLUYEBZOADWAEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(OC=C(C2=O)Br)C(=O)O |
Origin of Product |
United States |
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